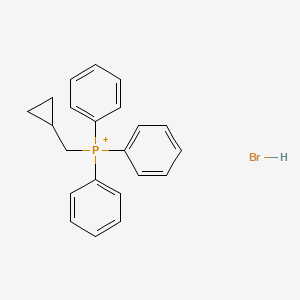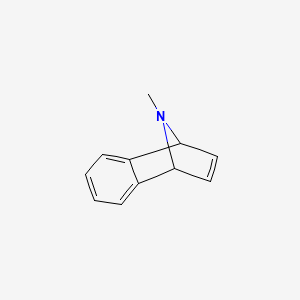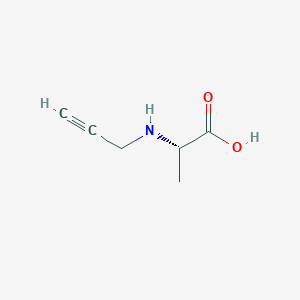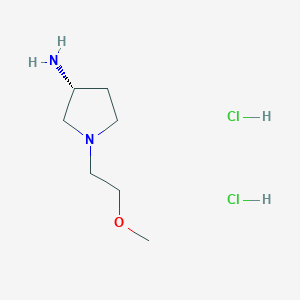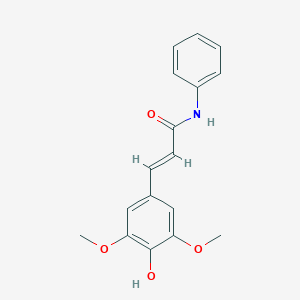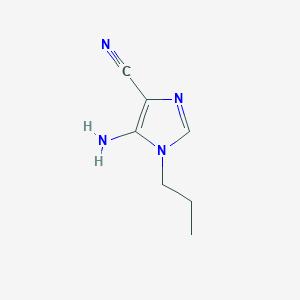
(1,3-Dimethylpiperidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dimethylpiperidin-3-yl)methanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by a piperidine ring substituted with two methyl groups and a methanamine group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethylpiperidin-3-yl)methanamine typically involves the reaction of piperidine derivatives with methylating agents. One common method includes the alkylation of piperidine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Dimethylpiperidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where halides or other nucleophiles replace the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(1,3-Dimethylpiperidin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of (1,3-Dimethylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Methylpiperidin-3-yl)methanamine
- (1,3-Dimethylpiperidin-4-yl)methanamine
- (1,3-Dimethylpiperidin-2-yl)methanamine
Uniqueness
(1,3-Dimethylpiperidin-3-yl)methanamine stands out due to its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications, distinguishing it from other similar piperidine derivatives.
Propiedades
Fórmula molecular |
C8H18N2 |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
(1,3-dimethylpiperidin-3-yl)methanamine |
InChI |
InChI=1S/C8H18N2/c1-8(6-9)4-3-5-10(2)7-8/h3-7,9H2,1-2H3 |
Clave InChI |
YTUPLWQBDZSEKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN(C1)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12824772.png)
![methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12824778.png)

![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B12824790.png)
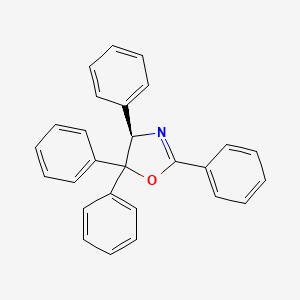
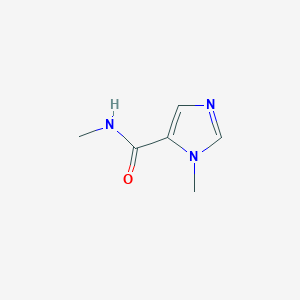
![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine](/img/structure/B12824820.png)
